molecular formula C8H10O5S B12578869 2-(2-Hydroxyethyl)phenyl hydrogen sulfate CAS No. 500301-70-2

2-(2-Hydroxyethyl)phenyl hydrogen sulfate

Cat. No.: B12578869
CAS No.: 500301-70-2
M. Wt: 218.23 g/mol
InChI Key: YSUPYJPCFRZHTJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)phenyl hydrogen sulfate is an organosulfate ester characterized by a phenyl ring substituted with a hydroxyethyl group (-CH₂CH₂OH) and a hydrogen sulfate (-OSO₃H) group.

Properties

CAS No.

500301-70-2

Molecular Formula

C8H10O5S

Molecular Weight

218.23 g/mol

IUPAC Name

[2-(2-hydroxyethyl)phenyl] hydrogen sulfate

InChI

InChI=1S/C8H10O5S/c9-6-5-7-3-1-2-4-8(7)13-14(10,11)12/h1-4,9H,5-6H2,(H,10,11,12)

InChI Key

YSUPYJPCFRZHTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)phenyl hydrogen sulfate typically involves the reaction of 2-(2-Hydroxyethyl)phenol with sulfuric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 2-(2-Hydroxyethyl)phenol

    Reagent: Sulfuric acid

    Conditions: Controlled temperature, solvent (e.g., acetic acid)

Industrial Production Methods

In industrial settings, the production of 2-(2-Hydroxyethyl)phenyl hydrogen sulfate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)phenyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfate group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Hydroxyethyl)phenyl hydrogen sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)phenyl hydrogen sulfate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The hydroxyl and sulfate groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Sulfonic Acid Derivatives vs. Sulfate Esters

A key distinction lies in the sulfate ester (-OSO₃H) group of 2-(2-hydroxyethyl)phenyl hydrogen sulfate compared to sulfonic acid salts (-SO₃⁻Na⁺) like sodium 2-hydroxyethanesulfonate (CAS 1562-00-1).

Property 2-(2-Hydroxyethyl)phenyl Hydrogen Sulfate (Analog) Sodium 2-Hydroxyethanesulfonate (CAS 1562-00-1)
Functional Group Sulfate ester (-OSO₃H) Sulfonic acid salt (-SO₃⁻Na⁺)
Solubility Moderate in polar solvents (e.g., water, ethanol) High aqueous solubility due to ionic nature
Stability Hydrolyzes under acidic/basic conditions Stable across wider pH ranges
Applications Pharmaceuticals, intermediates for dyes Detergents, surfactants, synthesis

Sulfate esters are more reactive in hydrolysis reactions, making them suitable for prodrug formulations (e.g., norepinephrine sulfate derivatives ), whereas sulfonic acid salts are preferred for industrial applications requiring stability .

Hydroxyethyl-Substituted Aromatic Sulfates

Compounds with hydroxyethyl and sulfate groups on aromatic rings exhibit variations in bioactivity and synthesis pathways:

  • 2-(2-Hydroxyethyl)-p-phenylenediamine sulfate (CAS 93841-25-9): Structure: Combines a sulfate group with a diaminophenyl-hydroxyethyl moiety. Use: Key intermediate in hair dyes and oxidative coloration systems . Comparison: The presence of amino groups enhances its binding to keratin in hair, unlike the simpler hydroxyethylphenyl sulfate, which lacks amino functionality .
  • 5-(2-Amino-1-hydroxyethyl)-2-hydroxyphenyl hydrogen sulfate: Structure: Features an additional hydroxyl group and an aminoethyl side chain. Use: Metabolite of norepinephrine, studied for cardiovascular applications .

Alkyl vs. Aryl Hydrogen Sulfates

Alkyl hydrogen sulfates (e.g., dodecyl hydrogen sulfate, CAS 139-96-8) differ in hydrophobicity and applications:

Property 2-(2-Hydroxyethyl)phenyl Hydrogen Sulfate Dodecyl Hydrogen Sulfate (CAS 139-96-8)
Backbone Aromatic (phenyl) Aliphatic (C12 chain)
Lipophilicity Moderate (polar aromatic) High (long alkyl chain)
Applications Pharmaceuticals, specialty chemicals Surfactants, emulsifiers

The phenyl group in 2-(2-hydroxyethyl)phenyl hydrogen sulfate enhances UV stability and aromatic interactions, making it valuable in drug design, while alkyl sulfates excel in surface-active roles .

Biological Activity

2-(2-Hydroxyethyl)phenyl hydrogen sulfate is an organic compound that has garnered attention for its potential biological activities, particularly as a metabolite in various biochemical pathways. This article explores its structural characteristics, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Hydroxyethyl)phenyl hydrogen sulfate is C₈H₁₀O₅S. The compound features a phenyl group substituted with a hydroxyethyl group and a hydrogen sulfate moiety. This unique structure allows for various chemical interactions, which may influence its biological activity.

Property Description
Molecular FormulaC₈H₁₀O₅S
Molecular Weight206.23 g/mol
SolubilitySoluble in water and polar organic solvents
Functional GroupsHydroxyethyl group, sulfate group

Biological Activity

Research indicates that 2-(2-Hydroxyethyl)phenyl hydrogen sulfate may exhibit significant biological activity, particularly in relation to its role as a metabolite. Studies have shown that it can be formed from the metabolism of compounds such as 2,3-benzofuran, suggesting potential implications in toxicology and pharmacology.

Hepatotoxicity

One of the critical areas of investigation is the compound's potential hepatotoxic effects. In rodent models, it has been identified that certain concentrations may impact liver function adversely, indicating a need for careful evaluation of its safety profile in therapeutic contexts.

The exact mechanisms by which 2-(2-Hydroxyethyl)phenyl hydrogen sulfate exerts its biological effects are still under investigation. However, its interactions with liver cells suggest that it may influence metabolic pathways related to liver function and overall cellular health.

Case Studies and Research Findings

  • Metabolite Identification : A study utilizing NMR spectroscopy identified 2-(2-Hydroxyethyl)phenyl hydrogen sulfate as a urinary metabolite of benzofuran derivatives, emphasizing its relevance in metabolic studies .
  • Toxicological Assessment : In toxicity studies on rodents, the compound was shown to affect liver enzyme levels, indicating potential hepatotoxicity. These findings necessitate further research to establish safe dosage ranges and understand the underlying mechanisms.
  • Comparative Analysis : Comparative studies with structurally similar compounds have highlighted the unique properties of 2-(2-Hydroxyethyl)phenyl hydrogen sulfate, particularly regarding its reactivity due to the presence of both hydroxyethyl and hydrogen sulfate groups .

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